molecular formula C42H78INO2 B157800 N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide CAS No. 1202208-36-3

N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide

Cat. No. B157800
M. Wt: 756 g/mol
InChI Key: UXOPVNPWTUWUEA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide” is also known as CAY10614 . It has a molecular formula of C42H78INO2 and a molecular weight of 755.98 .

Scientific Research Applications

  • Mechanism and Kinetic Studies

    • Studies on the mechanism of cycloisomerization of dimethyl diallylmalonate catalyzed by cationic palladium phenanthroline complex were conducted. The process involves multiple steps including hydrometalation of an olefin, intramolecular carbometalation, and isomerization through reversible beta-hydride elimination/addition. The kinetic pathway was a major contributor to cyclopentene formation at the studied temperature (Goj & Widenhoefer, 2001).
  • Synthesis and Reactivity Studies

    • Research on the synthesis of tetracyclic compounds, namely furo[2′,3′:3,4]cyclohepta[1,2-b]indoles, revealed the transformation of certain compounds into tetracycles at room temperature under specific conditions. The study provided insights into the reaction mechanisms and conditions for synthesizing these complex structures (Butin et al., 2011).
  • Catalysis and Compound Transformation

    • The role of potassium iodide in the reaction between bis(dibromomethyl)benzene and its derivatives with fumaronitrile was examined. The presence of potassium iodide significantly affected the reaction, suggesting its role as a reaction reagent and shedding light on the reaction mechanism involved in the formation of dicyanonaphthalene derivatives (陈丽媛 et al., 2014).
  • Investigation of Reaction Pathways

    • A study on the cycloaddition of a furan analogue of o-quinodimethane with quinones and their bromo derivatives provided insights into the reaction pathways, regioselectivity, and the influence of substituents on the reaction outcomes. Advanced spectroscopic techniques were employed for the assignment of regioisomers, contributing to the understanding of the structural aspects of the reaction products (Al Harin et al., 1995).
  • Development of Novel Compounds

    • Research on the synthesis and antimicrobial characteristics of novel bis-quaternary ammonium compounds (bis-QACs) showed that these compounds exhibited higher bacteriostatic and bactericidal activity than their monomeric counterparts. The study highlighted the potential of these compounds in antimicrobial applications and the influence of molecular hydrophobicity on their activity (Maeda et al., 1999).

Safety And Hazards

The compound is recommended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOPVNPWTUWUEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H78INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649373
Record name N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide

CAS RN

1202208-36-3
Record name N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide
Reactant of Route 3
N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide
Reactant of Route 4
N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide
Reactant of Route 5
N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide
Reactant of Route 6
N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.